3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester
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Overview
Description
3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester typically involves the reaction of 3-Methyl-1,2,3,6-tetrahydropyridine with boronic acid derivatives under controlled conditions. One common method is the palladium-catalyzed Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent . The reaction conditions are generally mild, making this method highly efficient and functional group tolerant .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is a common practice to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
3-Methyl-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol ester is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical reactions. Its methyl group at the 3-position and boronic ester at the 5-position confer unique steric and electronic properties, making it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C17H30BNO4 |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H30BNO4/c1-12-9-13(18-22-16(5,6)17(7,8)23-18)11-19(10-12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3 |
InChI Key |
VWOORNLOHWFWDJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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